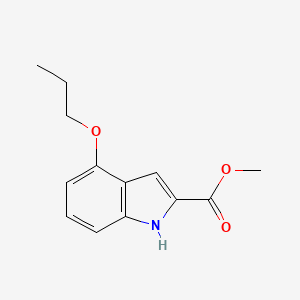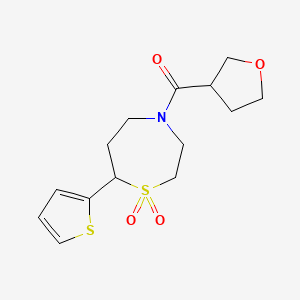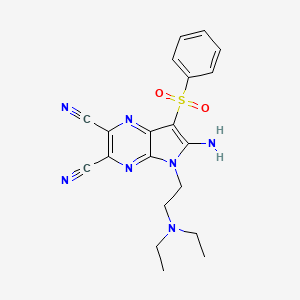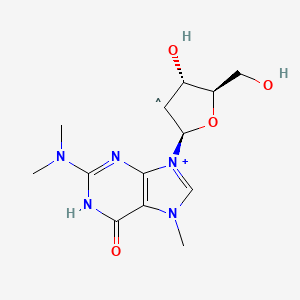
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate” is complex. It contains a total of 58 bonds, including 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 four-membered ring, 2 six-membered rings, and 1 seven-membered ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Studies have focused on the synthesis and transformation of related carbamates and sulfonamides. For instance, research by Velikorodov and Shustova (2017) described the oxidation of methyl (4-acetylphenyl)carbamate to produce various derivatives, showcasing the chemical versatility of carbamate compounds in synthesis applications (Velikorodov & Shustova, 2017). Similarly, Hussein's study highlighted the synthesis of novel sulfonamide hybrids, combining sulfonamide and carbamate structures, and evaluating their antimicrobial activities (Hussein, 2018).
Biological Activities
The antimicrobial and cytotoxic potential of carbamate derivatives has been a significant focus. For example, new sulfonamide hybrids with carbamate scaffolds were synthesized and tested for antimicrobial activity, showing promising results against certain bacteria (Hussein, 2018). Furthermore, Spencer et al. (2009) explored the cytotoxicity of palladacycles, compounds that might share structural similarities with the targeted compound, demonstrating the potential for cancer research applications (Spencer et al., 2009).
Drug Discovery and Development
In the realm of drug discovery, the synthesis and evaluation of related compounds for treating protozoal infections have been reported. Devine et al. (2015) discussed the discovery of compounds with potent activity against pathogens causing diseases like human African trypanosomiasis and Chagas disease, showcasing the therapeutic potential of sulfonamide and carbamate hybrids in treating tropical diseases (Devine et al., 2015).
Eigenschaften
IUPAC Name |
methyl N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-17(21)18-14-6-8-16(9-7-14)25(22,23)20-11-3-10-19(12-13-20)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGGGTKVUASNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)


![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)




![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)